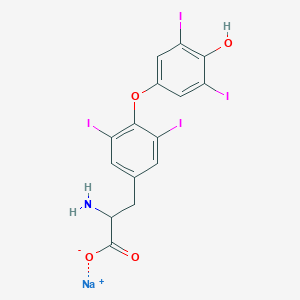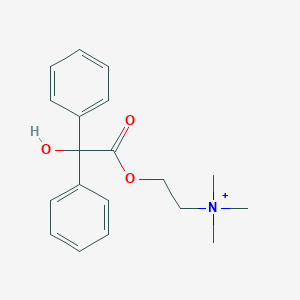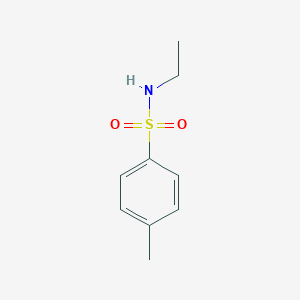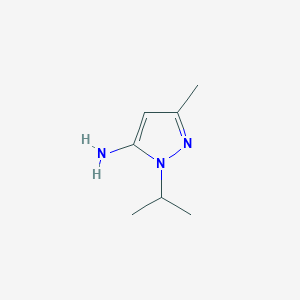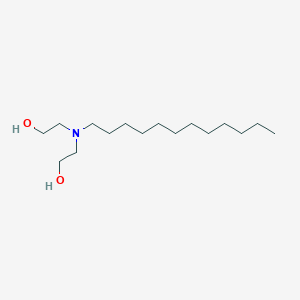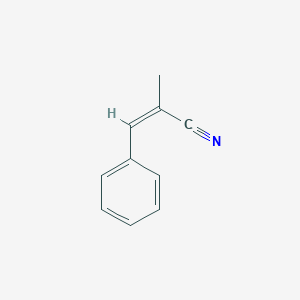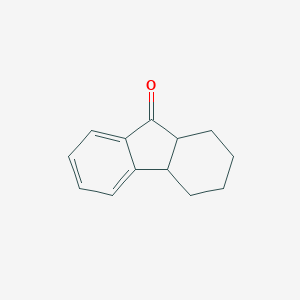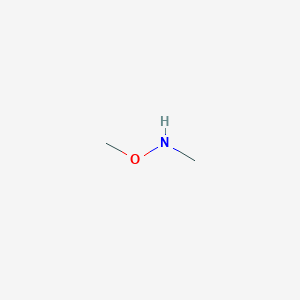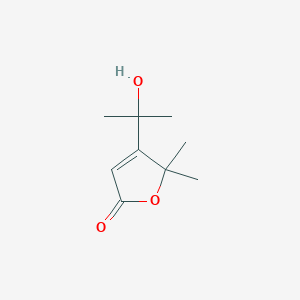
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one, also known as HDMF, is a furan derivative that has attracted attention due to its unique chemical properties and potential applications in various fields. HDMF is synthesized through a multistep reaction process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is not fully understood, but it is believed to be due to its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This mechanism of action makes this compound a potential candidate for the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one in lab experiments is its relatively simple synthesis process. This compound is also stable under a range of conditions, which makes it easy to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. One potential direction is to further investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Another potential direction is to explore its antimicrobial properties and potential use as a food preservative. Additionally, this compound can be used as a starting material for the synthesis of various bioactive compounds, which opens up a range of possibilities for future research.
合成法
The synthesis of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves a multistep reaction process that starts with the reaction of 2,5-dimethylfuran with formaldehyde to produce 4,5-dimethyl-2-furancarboxaldehyde. This intermediate is then reacted with acetone in the presence of a base catalyst to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a food preservative due to its antimicrobial properties. In addition, this compound has been used as a starting material for the synthesis of various bioactive compounds.
特性
CAS番号 |
1197-79-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)6-5-7(10)12-9(6,3)4/h5,11H,1-4H3 |
InChIキー |
YAXNBSGQYMGDCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
正規SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
同義語 |
2(5H)-Furanone, 4-(1-hydroxy-1-methylethyl)-5,5-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



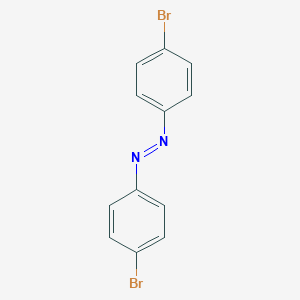
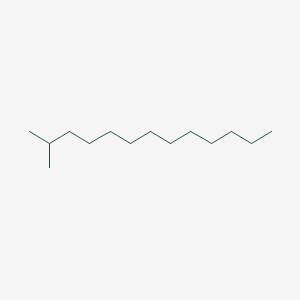
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)

